molecular formula C10H11NO3 B1664357 Actarit CAS No. 18699-02-0

Actarit

Cat. No. B1664357
CAS RN: 18699-02-0
M. Wt: 193.2 g/mol
InChI Key: MROJXXOCABQVEF-UHFFFAOYSA-N
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Description

Actarit is a disease-modifying antirheumatic drug (DMARD) developed in Japan for use in rheumatoid arthritis .


Synthesis Analysis

This compound can be synthesized through a specific route involving acylation. The raw materials used are p-amino benzaldehyde and nitromethane, which undergo a Knoevenagel reaction. The selective reduction of potassium borohydride and p-amino phenylacetic acid is then oxidized under acidic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C10H11NO3 . The molecular interaction of this compound and γ-CD in a solid state as a result of cogrinding or freeze-drying has been studied .


Chemical Reactions Analysis

The main synthetic route of this compound involves several steps including 4-nitrophenyl acetate reduction, esterification, acylation, and hydrolysis .

Scientific Research Applications

Overview of Actarit in Scientific Research

This compound is recognized for its potential in various scientific research domains, especially in the context of chronic diseases and long-term conditions. Notably, it has been studied for its applications in chronic disease management, highlighting its role beyond conventional pain relief. The research emphasizes the exploration of this compound in fields like HIV, cancer, and epilepsy management, indicating its significance in improving life quality and symptom control. However, it's crucial to note that while promising, the body of research around this compound in these domains is still evolving, and more rigorous studies are required to establish its efficacy conclusively (Graham et al., 2016).

Environmental Implications of this compound

Interestingly, this compound has also been a subject of environmental research, specifically in the context of water pollution. Studies have shown that this compound, often used as a painkiller, is increasingly found in natural water sources. The compound can transform into various intermediates based on environmental conditions, posing challenges for monitoring, detection, and proposing adequate treatment technologies. The presence of this compound and its transformation products, some of which are toxic to humans and other life forms, underline the importance of robust water treatment systems to address this emerging environmental concern (Vo et al., 2019).

Actigraphy in Research Involving this compound

Actigraphy, a method for monitoring sleep/wake patterns, has been employed in research involving this compound, especially in studies focusing on sleep disorders and circadian rhythms. The technique offers an objective evaluation of sleep habits, aiding in the diagnosis and treatment monitoring of sleep-related issues. Although not as comprehensive as polysomnography, actigraphy provides invaluable insights into sleep patterns and circadian rhythms, with practical applications in diagnosing disorders like insomnia and evaluating treatment impacts. The role of actigraphy in research is pivotal, as it facilitates the understanding of this compound's effects on sleep patterns and its potential implications for treatment protocols (Ancoli-Israel et al., 2003).

Mechanism of Action

Target of Action

Actarit primarily targets Carbonic Anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes .

Mode of Action

This compound interacts with its target, CAII, by inhibiting its activity . This inhibition is concentration-dependent and occurs with submicromolar potency . The inhibition of CAII by this compound could be a key factor in its anti-inflammatory effects, as CAII has been linked to inflammatory processes .

Biochemical Pathways

It is known that this compound suppresses inflammatory cytokines and modulates the activity of t-cells , both of which play crucial roles in the pathogenesis of rheumatoid arthritis (RA). The inhibition of CAII by this compound could potentially affect various biochemical pathways related to inflammation and immune response .

Pharmacokinetics

Studies have shown that the bioavailability of this compound is equivalent to that of commercial common tablets, but with a prolonged tmax . This suggests that this compound has a favorable pharmacokinetic profile for sustained drug release, which could enhance its therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation and modulation of immune response . By inhibiting CAII and modulating T-cell activity, this compound can potentially reduce inflammation and alleviate symptoms of RA .

Safety and Hazards

Actarit should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact, appropriate first aid measures should be taken .

Future Directions

The confirmed CAII-Actarit association supports investigating the repositioning of Actarit on other CAII-linked indications such as hypertension, epilepsy, migraine, anemia, and bone, eye, and cardiac disorders .

properties

IUPAC Name

2-(4-acetamidophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJXXOCABQVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020020
Record name Actarit
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URL https://comptox.epa.gov/dashboard/DTXSID0020020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

18699-02-0
Record name Actarit
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actarit [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18699-02-0
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Record name Actarit
Source EPA DSSTox
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Record name 4-acetamidophenylacetic acid
Source European Chemicals Agency (ECHA)
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Record name ACTARIT
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Synthesis routes and methods I

Procedure details

A mixture of (4-amino-phenyl)-acetic acid (25 g) in acetic acid (200 mL) was treated with acetic anhydride (31.3 mL). The mixture was heated on a steam bath for 4 hours, then cooled, then treated with water (20 mL) and then evaporated. The residue was dried under vacuum to give the title compound (30.4 g) as a beige coloured solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 100 g (4-amino-phenyl)-acetic acid and 200 ml acetanhydride is heated at the steam cone for 15 minutes and evaporated. The residue is stirred with 500 ml hot water until complete dissolution occurs. The solution is cooled and the precipitate formed filtered off, to yield the (4-acetamido-phenyl)acetic acid melting at 168°-170°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 100 g (4-amino-phenyl)-acetic acid and 200 ml acetanhydride is heated at the steam cone for 15 minutes and evaporated. The residue is stirred with 500 ml hot water until complete dissolution occurs. The solution is cooled and the precipitate formed filtered off, to yield the (4-acetamino-phenyl)-acetic acid melting at 168°-170°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

150 g (0.83 mole) of 4-nitrophenylacetic acid are heated to 95° C. in 1.5 liters of glacial acetic acid. With vigorous stirring, 160 g (2.86 moles) of iron powder are added in portions in such a manner that the internal temperature does not rise above 105° C. Towards the end of the reaction, the reaction mixture clears up. 200 ml of acetic anhydride are added, and stirring is afterwards continued for a further 30 minutes at 100° C. Cooling to room temperature is allowed to take place; this is followed by suction filtration from formed iron salts, concentration to half the volume, and dilution with 1.5 liters of water. Extraction is effected three times with, in each case, one liter of ethyl acetate. This is followed by washing the organic phase with water and then concentrating it to dryness to obtain 133 g (83.1% of theory) of 4-acetamidophenylacetic acid (m.p. 168° to 170° C.).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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